

Spectroscopic Profile of (R)-1-(Furan-2-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(Furan-2-yl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-1-(Furan-2-yl)ethanol**, a chiral alcohol of significant interest in synthetic and medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Data is presented in a structured, tabular format for clarity and ease of comparison, supplemented by detailed experimental protocols for data acquisition.

Introduction

(R)-1-(Furan-2-yl)ethanol is a valuable chiral building block featuring a furan ring, a key heterocycle in many pharmaceutical compounds, and a secondary alcohol moiety. Its enantiomerically pure form is crucial for the synthesis of complex molecular targets with specific stereochemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate in any research or development workflow. This guide serves as a core reference for its key spectral features.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **(R)-1-(Furan-2-yl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. The data presented here was recorded in deuterated chloroform (CDCl_3). Note that the ^1H and ^{13}C NMR spectra of the (R)- and (S)-enantiomers are identical in an achiral solvent.

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35	s	-	1H	H-5' (furan)
6.35	m	-	1H	H-4' (furan)
6.25	d	3.1	1H	H-3' (furan)
4.88	q	13.1, 6.5	1H	H-1 (CH-OH)
1.56	d	6.5	3H	H-2 (CH_3)

Data sourced from a study on (S)-1-(Furan-2-yl)ethanol, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment.[\[1\]](#)

^{13}C NMR Spectroscopic Data

The following table presents typical chemical shift ranges for the carbon atoms in 1-(Furan-2-yl)ethanol, based on established values for furan and secondary alcohol moieties.

Chemical Shift (δ) ppm	Assignment
155-160	C-2' (furan, carbon bearing the ethanol group)
141-143	C-5' (furan)
110-112	C-4' (furan)
105-107	C-3' (furan)
65-70	C-1 (CH-OH)
20-25	C-2 (CH_3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (alcohol)
~3130	Medium	=C-H stretch (furan)
~2980 - 2850	Medium	C-H stretch (alkyl)
~1500, ~1450	Medium-Weak	C=C stretch (furan ring)
~1180	Strong	C-O-C stretch (furan ring)
1300 - 1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

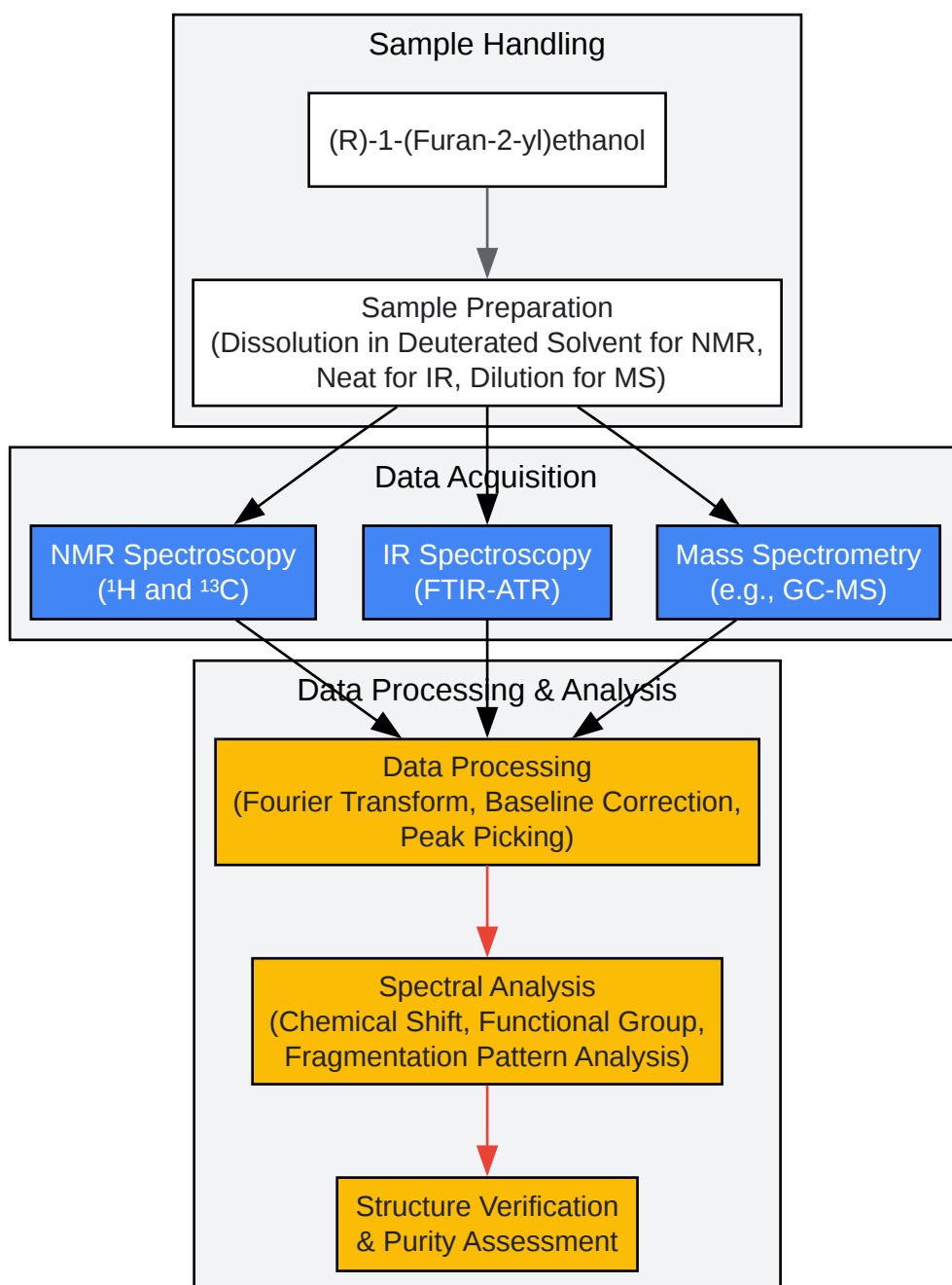
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The molecular weight of **(R)-1-(Furan-2-yl)ethanol** is 112.13 g/mol .

Expected Mass Spectrometry Fragmentation

m/z Value	Interpretation
112	Molecular Ion [M] ⁺
97	[M - CH ₃] ⁺ (Loss of methyl group via α-cleavage)
95	[M - OH] ⁺
94	[M - H ₂ O] ⁺ (Dehydration)
81	Furan-2-yl-methylium cation
43	[CH ₃ CO] ⁺ or [C ₃ H ₇] ⁺

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(R)-1-(Furan-2-yl)ethanol**.



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Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **(R)-1-(Furan-2-yl)ethanol** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). For determining enantiomeric purity, derivatization with a chiral agent like Mosher's acid chloride may be necessary, followed by NMR analysis of the resulting diastereomers.^[2]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer probe and lock onto the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity through shimming.
 - For ^1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope. Proton decoupling is typically used to simplify the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift axis using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR; CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: As **(R)-1-(Furan-2-yl)ethanol** is a liquid, no specific sample preparation is needed.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .[\[3\]](#)
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **(R)-1-(Furan-2-yl)ethanol** in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared sample into the GC inlet.
 - The sample is vaporized and separated on a suitable capillary column (e.g., a nonpolar column like DB-5ms).
 - As the compound elutes from the GC column, it enters the MS ion source.

- Acquire mass spectra over a relevant mass range (e.g., m/z 40-200).
- Data Processing: The resulting chromatogram will show a peak corresponding to **(R)-1-(Furan-2-yl)ethanol**. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.

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- To cite this document: BenchChem. [Spectroscopic Profile of (R)-1-(Furan-2-yl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152099#spectroscopic-data-of-r-1-furan-2-yl-ethanol-nmr-ir-ms]

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